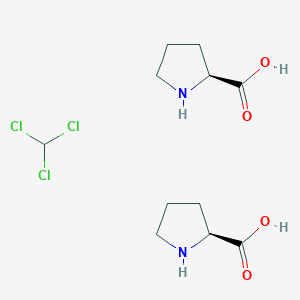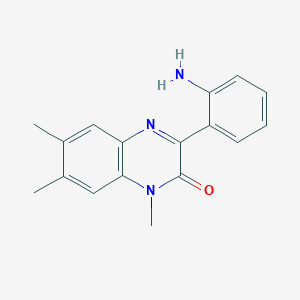
2(1H)-Quinoxalinone, 3-(2-aminophenyl)-1,6,7-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinoxalinone, 3-(2-aminophenyl)-1,6,7-trimethyl- is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by its unique structure, which includes a quinoxalinone core with three methyl groups and an aminophenyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-(2-aminophenyl)-1,6,7-trimethyl- typically involves the reaction of 2-aminophenyl derivatives with quinoxalinone precursors. One common method involves the cyclization of 2-aminophenyl ketones with appropriate reagents under controlled conditions. For instance, the reaction of 2-aminophenyl ketones with phthalic anhydride in the presence of a catalyst such as polyphosphoric acid can yield the desired quinoxalinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2(1H)-Quinoxalinone, 3-(2-aminophenyl)-1,6,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxalinone core to quinoxaline, altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can have different chemical and biological properties.
科学的研究の応用
2(1H)-Quinoxalinone, 3-(2-aminophenyl)-1,6,7-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 2(1H)-Quinoxalinone, 3-(2-aminophenyl)-1,6,7-trimethyl- involves its interaction with molecular targets in biological systems. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit topoisomerases, enzymes involved in DNA replication .
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler analog without the aminophenyl and methyl groups.
2(1H)-Quinoxalinone: Lacks the aminophenyl and methyl substitutions.
3-(2-Aminophenyl)-2(1H)-quinoxalinone: Similar structure but without the trimethyl groups.
Uniqueness
2(1H)-Quinoxalinone, 3-(2-aminophenyl)-1,6,7-trimethyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the aminophenyl group enhances its ability to interact with biological targets, while the trimethyl groups can influence its solubility and reactivity.
特性
CAS番号 |
847982-26-7 |
|---|---|
分子式 |
C17H17N3O |
分子量 |
279.34 g/mol |
IUPAC名 |
3-(2-aminophenyl)-1,6,7-trimethylquinoxalin-2-one |
InChI |
InChI=1S/C17H17N3O/c1-10-8-14-15(9-11(10)2)20(3)17(21)16(19-14)12-6-4-5-7-13(12)18/h4-9H,18H2,1-3H3 |
InChIキー |
JZUSRVMZTFALHU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C3=CC=CC=C3N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
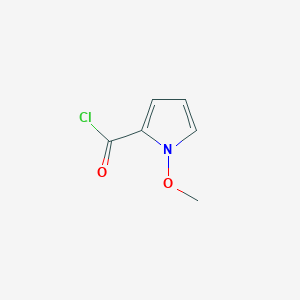
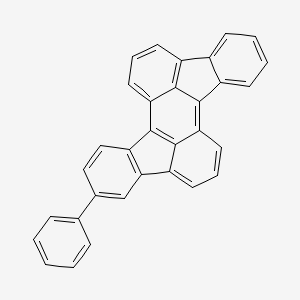
![[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14178255.png)
![3-Pyridineacetamide, 6-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14178257.png)
![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
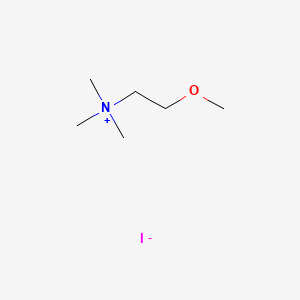
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
![tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane](/img/structure/B14178274.png)
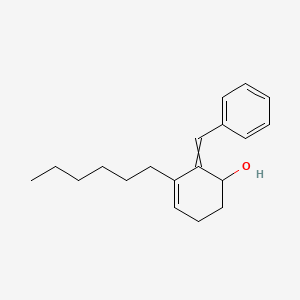
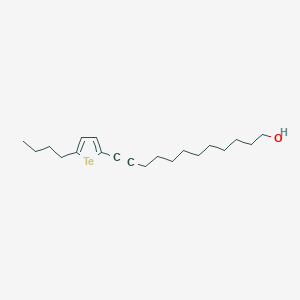
![4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14178307.png)
